3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride mechanism of action
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride
Foreword: A Structurally-Informed Mechanistic Investigation
This guide delves into the hypothesized mechanism of action for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its chemical architecture provides a strong basis for a targeted investigation. The presence of a piperidine ring connected to a cyclohexyl moiety via an ether linkage is a hallmark of a well-established class of compounds that exhibit high affinity for sigma receptors (σR).[1][2] Piperidine is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to interact with a variety of biological targets, particularly within the central nervous system.[1]
Therefore, this document is structured as a comprehensive, hypothesis-driven guide. It posits that the primary molecular targets of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride are the sigma-1 (σ1) and sigma-2 (σ2) receptors. We will first explore the intricate biology of these receptors and then propose a detailed, multi-faceted mechanism of action. Critically, this guide provides the experimental frameworks necessary for researchers to systematically test this hypothesis, creating a self-validating pathway for discovery and characterization.
Section 1: The Primary Molecular Targets: Sigma-1 and Sigma-2 Receptors
Originally misidentified as a subtype of opioid receptors, sigma receptors are now understood to be unique, ligand-operated intracellular chaperone proteins.[3][4] They reside predominantly at the interface between the endoplasmic reticulum (ER) and mitochondria, a critical cellular location known as the mitochondria-associated ER membrane (MAM).[5][6][7] This strategic positioning allows them to modulate a vast array of cellular functions, from calcium signaling to cell survival.[3][6] There are two primary subtypes, σ1R and σ2R, which differ in their structure, pharmacology, and function.[8]
The Sigma-1 Receptor (σ1R)
The σ1R is a 223-amino acid transmembrane protein that acts as a molecular chaperone.[5] In its inactive state, it forms a complex with another chaperone, BiP (Binding-immunoglobulin protein), at the MAM.[6] Upon stimulation by ligand agonists or in response to cellular stress, σ1R dissociates from BiP and can then interact with a multitude of "client" proteins, thereby modulating their activity.[6][9] This chaperone activity is central to its role in maintaining cellular homeostasis.
Key functions of σ1R include:
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Modulation of Calcium Signaling: σ1R directly interacts with and modulates the activity of inositol 1,4,5-trisphosphate (IP3) receptors (IP3R) on the ER, controlling the release of calcium into the cytoplasm and its subsequent uptake by mitochondria.[3][6] This regulation is vital for neuronal plasticity and bioenergetics.
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Regulation of Ion Channels: It influences neuronal excitability by interacting with and typically inhibiting various voltage-gated ion channels, including Na+, K+, and Ca2+ channels.[4][9]
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Potentiation of NMDA Receptor Activity: σ1R can enhance N-methyl-D-aspartate (NMDA) receptor signaling, a key process in synaptic plasticity, learning, and memory.[9]
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Neuroprotection and Cellular Survival: Activation of σ1R by agonists often triggers pro-survival pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of Akt and ERK signaling cascades.[9] It also plays a crucial role in mitigating ER stress.[5][7]
The Sigma-2 Receptor (σ2R) / TMEM97
The σ2R remained an enigma for much longer than its counterpart until it was identified as the Transmembrane Protein 97 (TMEM97).[10] It is a four-pass transmembrane protein also found in the ER and lipid rafts.[11] Like σ1R, it is highly expressed in the central nervous system and various peripheral tissues.[11] σ2R is particularly overexpressed in rapidly proliferating cells, such as those found in tumors, making it a significant target for cancer diagnostics and therapeutics.[10][11][12]
Key functions of σ2R include:
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Regulation of Cholesterol Homeostasis: σ2R/TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, playing a role in intracellular cholesterol transport.[11]
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Modulation of Cell Proliferation and Death: Ligand binding to σ2R can induce apoptosis in tumor cells through caspase-dependent and -independent pathways.[4][11]
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Neuronal Signaling and Pain Modulation: Recent studies have implicated σ2R in the modulation of pain signaling, with evidence suggesting that σ2R agonists can produce analgesic effects in models of neuropathic pain.[13][14][15]
Table 1: Comparative Characteristics of Sigma Receptor Subtypes
| Feature | Sigma-1 Receptor (σ1R) | Sigma-2 Receptor (σ2R) / TMEM97 |
| Gene | SIGMAR1[3] | TMEM97[10] |
| Protein Structure | Single transmembrane domain, 223 amino acids[5] | Four-pass transmembrane protein, 18-20 kDa[11] |
| Primary Location | Endoplasmic Reticulum (ER), specifically the MAM[7] | Endoplasmic Reticulum (ER), Lipid Rafts[7][11] |
| Core Function | Ligand-operated molecular chaperone[4][6] | Regulation of cholesterol homeostasis, cell proliferation[11] |
| Key Interactions | IP3 Receptors, Voltage-gated ion channels, NMDA Receptors, BiP[3][6][9] | NPC1, PGRMC1[10][11] |
| Selective Ligands | (+)-Pentazocine (Agonist) | Siramesine, RHM-4[10][15] |
| Non-Selective Ligands | Haloperidol, Ditoylguanidine (DTG)[10][15] | Haloperidol, Ditoylguanidine (DTG)[10][15] |
| Therapeutic Relevance | Neurodegenerative diseases, Depression, Pain, Stroke[4][7] | Cancer, Neuropathic Pain, Neurological Disorders[10][11][14] |
Section 2: Proposed Mechanism of Action of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride
Based on its structural similarity to known sigma ligands, we hypothesize that 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride functions as a modulator of σ1 and σ2 receptors. The protonated piperidine nitrogen likely forms a key electrostatic interaction within the receptor binding pocket, while the cyclohexyl and ethoxyethyl groups engage in hydrophobic and van der Waals interactions, determining affinity and selectivity. The overall effect of the compound—whether agonistic or antagonistic—will dictate the downstream cellular consequences.
Primary Transduction: Receptor Binding and Chaperone Modulation
The compound's primary action is proposed to be its binding to σ1R and/or σ2R.
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At the σ1 Receptor: If acting as an agonist , the compound would bind to σ1R, causing its dissociation from the BiP chaperone. The freed σ1R is then able to translocate and interact with its client proteins. If it acts as an antagonist , it would bind to σ1R but prevent this dissociation, effectively inhibiting the receptor's function.[16]
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At the σ2 Receptor: Binding to σ2R/TMEM97 would modulate its interaction with partner proteins like NPC1, thereby influencing cellular signaling pathways related to cholesterol metabolism and potentially triggering pro-apoptotic signals in susceptible cells.[11]
Downstream Signaling Cascades
The functional consequences of receptor engagement are multifaceted, impacting several key cellular pathways.
Caption: A tiered workflow for validating the compound's mechanism.
Protocol: Competitive Radioligand Binding Assays
This protocol describes the determination of the compound's inhibitory constant (Ki) for both σ1 and σ2 receptors, which is a fundamental measure of binding affinity.
Objective: To quantify the binding affinity of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride for σ1 and σ2 receptors.
Principle: This is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation. [10] Materials:
-
Test Compound: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).
-
Membrane Preparations:
-
For σ1R: Guinea pig liver membrane homogenate (high density of σ1R). [17] * For σ2R: Rat liver membrane homogenate. [17]* Radioligands:
-
For σ1R: [3H]-(+)-pentazocine. [18] * For σ2R: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG). [18]* Reagents & Buffers:
-
Tris-HCl buffer (50 mM, pH 7.4).
-
σ1R Masking Agent (for σ2R assay): (+)-Pentazocine (non-radiolabeled). [18] * Non-specific Binding Agent: Haloperidol (10 µM). [18]* Equipment: 96-well plates, liquid scintillation counter, glass fiber filters, cell harvester.
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig and rat liver tissue in ice-cold Tris-HCl buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add buffer, membrane preparation (e.g., 50-100 µg protein), and the appropriate radioligand at a concentration near its Kd.
-
Non-specific Binding (NSB) Wells: Add buffer, membrane preparation, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites. [18] * Competition Wells: Add buffer, membrane preparation, radioligand, and varying concentrations of the test compound (typically in a serial dilution from 1 pM to 10 µM).
-
-
Specific Assay Conditions:
-
For σ1R Assay: Use guinea pig liver membranes and [3H]-(+)-pentazocine (e.g., 2-3 nM). [18] * For σ2R Assay: Use rat liver membranes and [3H]-DTG (e.g., 3-5 nM). Crucially, add 100 nM (+)-pentazocine to all wells to "mask" or block the radioligand from binding to σ1Rs, thus isolating the σ2R binding. [10][17]
-
-
Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding reaction to reach equilibrium. [10][18]
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 2: Summary of Radioligand Binding Assay Parameters
| Parameter | σ1 Receptor Assay | σ2 Receptor Assay |
| Tissue Source | Guinea Pig Liver Membranes [17] | Rat Liver Membranes [17] |
| Radioligand | [3H]-(+)-pentazocine [18] | [3H]-DTG [18] |
| σ1R Masking Agent | Not Applicable | 100 nM (+)-Pentazocine [10] |
| NSB Definition | 10 µM Haloperidol [18] | 10 µM Haloperidol or 10 µM DTG [10] |
| Incubation | 90 min at 37°C [18] | 120 min at Room Temp or 37°C [10] |
| Primary Output | Ki (σ1) | Ki (σ2) |
| Secondary Output | Selectivity Ratio: Ki(σ2) / Ki(σ1) |
Section 4: Therapeutic and Research Implications
The mechanistic profile of a potent and selective sigma receptor ligand has profound implications. Depending on its specific affinity, selectivity, and functional activity, 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride could be a valuable tool for both basic research and therapeutic development.
-
As a Research Tool: A selective ligand is invaluable for probing the distinct physiological and pathological roles of σ1R and σ2R in various cellular systems and disease models.
-
In Neurodegenerative Diseases: A σ1R agonist could offer neuroprotective benefits in conditions like Alzheimer's disease, Parkinson's disease, or ALS by mitigating ER stress, enhancing neurotrophic signaling, and stabilizing calcium homeostasis. [5][7][9]* In Pain Management: A compound with σ1R antagonist or σ2R agonist properties could represent a novel non-opioid analgesic for treating chronic and neuropathic pain. [13][14]* In Oncology: A potent σ2R ligand could be developed as either a therapeutic agent to induce apoptosis in tumors or as a diagnostic imaging agent to detect proliferating cancer cells. [11][12] This guide provides a robust, structurally-informed framework for elucidating the mechanism of action of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. By systematically applying the outlined experimental protocols, researchers can validate its presumed interaction with sigma receptors and uncover its potential as a novel pharmacological agent.
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